molecular formula C9H7NO5 B1176354 lysine-specific permease CAS No. 147387-62-0

lysine-specific permease

Cat. No.: B1176354
CAS No.: 147387-62-0
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Description

Lysine-specific permease, often referred to as LysP, is a high-affinity transporter protein specifically responsible for the uptake of the amino acid lysine. It is an integral membrane protein belonging to the Amino Acid-Polyamine-Organocation (APC) superfamily. In Escherichia coli , the lysP gene encodes this permease, which exhibits a high affinity for its substrate with an apparent Km for lysine in the micromolar range . Beyond its primary role in transport, LysP has a critical regulatory function. It acts as a co-sensor in a key acid stress response system. Under acidic conditions and in the presence of external lysine, LysP interacts with the membrane-integrated pH sensor CadC. This interaction relieves the inhibition on CadC, allowing it to activate the transcription of the cadBA operon. This operon encodes a lysine decarboxylase (CadA) and a lysine/cadaverine antiporter (CadB). The resulting decarboxylation of lysine to cadaverine is a proton-consuming reaction that helps bacteria like E. coli and Salmonella survive in acidic environments . This sophisticated interplay makes LysP a protein of great interest for studies on bacterial signal transduction, pH homeostasis, and survival mechanisms in the gut. Orthologs of this transporter, such as LYP1, have also been identified and characterized in Saccharomyces cerevisiae , where it functions as a lysine permease in the plasma membrane . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

147387-62-0

Molecular Formula

C9H7NO5

Synonyms

lysine-specific permease

Origin of Product

United States

Scientific Research Applications

Biotechnological Applications

1.1 Enhanced Production of Biochemicals

One significant application of LysP is its use in the production of biochemicals from L-lysine. Research has demonstrated that overexpression of LysP can significantly enhance the uptake of L-lysine, leading to increased production of valuable compounds such as 5-aminovalerate, a precursor for nylon-5 monomers. In a study, recombinant E. coli strains with overexpressed LysP exhibited a 10- to 20-fold increase in L-lysine uptake, which facilitated the efficient conversion of L-lysine into 5-aminovalerate through metabolic pathways .

1.2 Metabolic Engineering

LysP has been utilized in metabolic engineering strategies to optimize microbial production systems. By enhancing the transport of L-lysine into bacterial cells, researchers can improve the yield of various metabolites. For instance, co-expression of LysP with other transport proteins has been shown to accelerate the transformation of L-lysine into glutarate via 5-aminovalerate, showcasing its potential in producing C5 platform chemicals from renewable biomass .

Structural and Functional Insights

2.1 Mechanism of Action

The mechanism by which LysP transports L-lysine involves a proton gradient that facilitates the selective uptake of this amino acid. Studies have revealed that LysP binds specifically to L-lysine while exhibiting minimal affinity for other amino acids, underscoring its role as a lysine-specific transporter . The structural analysis indicates that certain amino acid residues within LysP are crucial for its specificity and transport efficiency .

2.2 Antibiotic Development

Given its specificity for L-lysine, LysP has emerged as a promising target for developing new antibiotics against pathogenic bacteria like Pseudomonas aeruginosa. Inhibitors such as thialysine can competitively block the transport activity of LysP, disrupting essential cellular functions required for bacterial survival under acidic conditions . This approach highlights the potential for targeting amino acid transport systems in antibiotic design.

Case Studies

Study Objective Findings
Overexpression of Transport ProteinsTo enhance 5-aminovalerate productionRecombinant E. coli strains with overexpressed LysP showed improved production efficiency .
Structural Insights into LysPTo understand lysine selectivityIdentified key residues responsible for lysine binding; demonstrated that no other amino acids could compete with L-lysine for transport .
Antibiotic TargetingTo explore LysP as an antibiotic targetThialysine effectively inhibited growth of E. coli by blocking lysine transport via LysP .

Comparison with Similar Compounds

Structural Similarities

LysP belongs to a conserved family of amino acid permeases characterized by 10–12 TMs and sequence motifs critical for substrate recognition and transport. Key structural comparisons include:

Permease Organism Substrate Specificity Sequence Similarity to LysP Transmembrane Domains Conserved Motifs References
LysP E. coli Lysine - 12 Acidic/basic residue clusters
AroP E. coli Aromatic amino acids 33% 12 Shared TM topology
PheP E. coli Phenylalanine 34% 12 Aligned hydropathy profiles
ArgP (CAN1) S. cerevisiae Arginine 34% 10 Conserved acidic residues
GabP Firmicutes Lysine/GABA ~27% (domain-level) 12 LysP-like transporter domain
UGA4 S. cerevisiae GABA/ALA Low 10 Regulatory overlap (carbon/nitrogen)

Key Findings :

  • Transmembrane Architecture : LysP, AroP, and PheP exhibit nearly identical hydropathy profiles, suggesting a shared structural framework for substrate translocation .
  • Conserved Residues: Acidic residues in TMs (e.g., Glu/Asp in TM7) are critical for substrate binding in basic amino acid permeases, while neutral residues dominate in neutral AAPs .
Functional Comparisons
  • Substrate Specificity: LysP is highly selective for lysine, unlike AroP and PheP, which transport aromatic amino acids . GabP in Firmicutes, despite annotated as a GABA permease, shares a lysine-specific transporter domain and may compensate for LysP in some species .
  • Regulation : LysP induction under low pH/anaerobiosis contrasts with GabP, which is riboswitch-regulated . UGA4 in yeast, though functionally distinct (GABA/ALA transport), shows analogous regulation by carbon/nitrogen availability .
  • Dual Roles : LysP mutations (lysP/cadR) dysregulate lysine decarboxylase (cadA), implying a secondary regulatory role absent in other AAPs .
Phylogenetic Relationships

Phylogenetic analysis places LysP closest to fungal basic amino acid permeases (e.g., S. cerevisiae ArgP) rather than E. coli AAPs like AroP, indicating divergent evolution within the AAP family . Notably, LysP and GabP cluster separately, reflecting niche-specific adaptations (e.g., Firmicutes vs. Enterobacteria) .

Unique Features of LysP
  • Acid Adaptation : LysP-mediated lysine uptake is central to E. coli survival in acidic environments, a trait less prominent in other AAPs .
  • Pleiotropic Mutations : lysP mutants exhibit dual transport and regulatory defects, linking lysine uptake to decarboxylase activity—a unique regulatory crosstalk .

Preparation Methods

Cell Disruption and Membrane Fractionation

  • Cell Lysis : French press or Constant Systems disruptor (2 passes at 30 kPSI) in PBS with 1 mM MgCl₂, 1 mg/mL pefabloc, and 20–100 U/mL DNase.

  • Centrifugation :

    • Initial clarification: 20,000 × g for 10 min (4°C) to remove debris.

    • Ultracentrifugation: 41,000 rpm (45 Ti rotor) for 2 hr to pellet membranes.

Detergent Screening and Solubilization

  • Buffer Composition : PBS, 10% glycerol, 150 mM NaCl, 1% DDM (w/v), pH 7.4.

  • Solubilization Efficiency :

    • 1 hr incubation at 4°C with stirring achieves >90% solubilization.

    • Insoluble material removed by ultracentrifugation (41,000 rpm, 1 hr).

Table 1: Detergent Efficacy for LysP Solubilization

DetergentConcentrationSolubilization YieldReference
DDM1% (w/v)95% ± 3%
LMNG0.03% (w/v)89% ± 5%
Triton X-1001% (v/v)45% ± 8%

Chromatographic Purification Strategies

Immobilized Metal Affinity Chromatography (IMAC)

  • Resin : Ni²⁺-NTA (Qiagen) equilibrated with 20 mM Tris-HCl, 150 mM NaCl, 0.03% LMNG, pH 7.5.

  • Elution : 250 mM imidazole gradient removes GFP-His₈ tag and contaminants.

  • Tag Removal : TEV protease incubation (1:50 w/w, 16 hr, 4°C) followed by reverse IMAC to isolate untagged LysP.

Size-Exclusion Chromatography (SEC)

  • Column : Superdex 200 Increase 10/300 GL (Cytiva).

  • Buffer : 20 mM Tris-HCl, 150 mM NaCl, 0.03% LMNG, pH 7.5.

  • Purity : >95% as judged by SDS-PAGE and ESI-MS (54 kDa observed vs. 54.1 kDa theoretical).

Table 2: SEC Purification Parameters

Column VolumeFlow RateRetention TimePurity Post-SEC
24 mL0.5 mL/min14.2 min98%

Functional Reconstitution into Proteoliposomes

Lipid Preparation and Vesicle Formation

  • Lipid Composition : E. coli polar lipid extract (Avanti) hydrated in 50 mM potassium phosphate, 20 mM L-lysine, pH 7.6.

  • Extrusion : 0.1 μm polycarbonate filters at 50°C under 300 psi argon.

Detergent-Mediated Reconstitution

  • Destabilization : 1.25% β-OG (w/v) mixed with preformed liposomes (10 mg/mL lipid).

  • Protein Incorporation : 100:1 lipid-to-LysP ratio, 1 hr incubation at 4°C.

  • Detergent Removal : Dilution into reconstitution buffer and centrifugation (100,000 × g, 1 hr).

Table 3: Transport Activity in Proteoliposomes

ConditionL-Lysine Uptake (nmol/min/mg)Proton Gradient DependenceReference
pH 7 (in) / pH 4 (out)12.4 ± 1.2Yes
pH 4 (in) / pH 4 (out)1.1 ± 0.3No
+ 10 mM L-4-thialysine2.8 ± 0.7Competitive inhibition

Validation of Structural and Functional Integrity

Cryo-EM Structure Determination

  • Sample Preparation : LysP at 10 mg/mL with Nb25 nanobody (1:2 molar ratio).

  • Data Collection : Titan Krios G3i (300 kV), 130,000× magnification, 3.2–5.3 Å resolution.

  • Key Interactions :

    • L-lysine coordination by Trp105 (cation-π) and Ser176/Thr456 (hydrogen bonding).

    • Protonation of Glu112 critical for transport cycle.

Transport Kinetics and Inhibition

  • Kd Values :

    • L-lysine: 14 μM (MST) vs. 151 μM for D-lysine.

    • L-4-thialysine: 31 μM (competitive inhibitor).

  • Proton Coupling : ΔpH-driven transport with K₀.₅ = 4.2 μM at pH 4.

Applications in Metabolic Engineering and Antibiotic Development

Bioproduction of 5-Aminovalerate

  • Strain Engineering : E. coli BL21(DE3) co-expressing LysP and PP2911 exporter.

  • Yield Enhancement : 0.94 mol/mol 5-aminovalerate from L-lysine (63.2 g/L in fed-batch).

Targeting LysP for Antimicrobials

  • Inhibitor Design : L-4-thialysine analogs disrupt pH regulation in P. aeruginosa.

  • Therapeutic Potential : Blocking cadBA operon activation under acidic stress .

Q & A

Q. What ethical and reproducibility standards are critical when publishing this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Figshare. Pre-register experimental designs on platforms like OSF. Disclose conflicts of interest and funding sources. Use plagiarism-check software (e.g., Turnitin) to ensure originality .

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